molecular formula C13H16O5 B13363860 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid

3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid

Cat. No.: B13363860
M. Wt: 252.26 g/mol
InChI Key: GXBJSRDDIZXRNC-GQCTYLIASA-N
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Description

3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of acrylic acid, featuring a phenyl ring substituted with methoxy and methoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenol with 2-methoxyethanol in the presence of a base to form 4-methoxy-3-(2-methoxyethoxy)phenol. This intermediate is then subjected to a Heck reaction with acrylic acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-[4-formyl-3-(2-methoxyethoxy)phenyl]acrylic acid.

    Reduction: Formation of 3-[4-methoxy-3-(2-methoxyethoxy)phenyl]propanoic acid.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methoxyethoxy groups enhances its solubility and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(2-methoxyethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O5/c1-16-7-8-18-12-9-10(4-6-13(14)15)3-5-11(12)17-2/h3-6,9H,7-8H2,1-2H3,(H,14,15)/b6-4+

InChI Key

GXBJSRDDIZXRNC-GQCTYLIASA-N

Isomeric SMILES

COCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC

Canonical SMILES

COCCOC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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